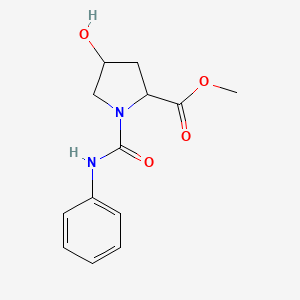

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

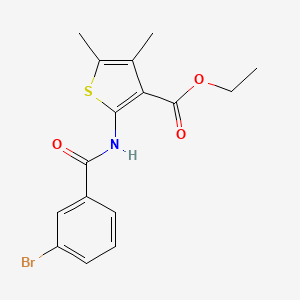

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate (M1A4H2PC) is an important organic compound that has a wide range of applications in the fields of medicine, chemical synthesis, and biochemistry. It is a derivative of aniline and pyrrolidine, and is composed of a methyl group, an aniline group, a hydroxy group, and a pyrrolidinecarboxylate group. M1A4H2PC has been studied extensively for its potential uses in drug design, drug delivery, and biochemistry.

Aplicaciones Científicas De Investigación

Polymer Science

Complexes of diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone have been explored in the context of polymer science. Brekner and Feger (1987) studied the decomplexation and imidization of diamic acid, a reaction related to polyimide precursor curing, which is critical for developing high-performance polymers (Brekner & Feger, 1987).

Organic Chemistry Synthesis

In organic synthesis, methyl phenylglyoxylate, aniline, and aromatic aldehydes were used by Clerici et al. (1995) to synthesize syn-β-amino-α-hydroxyesters, demonstrating the compound's utility in facilitating complex organic reactions (Clerici, Clerici, & Porta, 1995).

Radioactive Labeling

Duelfer and Gala (1991) developed a method for the synthesis of radiolabelled leukotriene inhibitor Sch 37224, using methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate as a key intermediate. This highlights its application in the preparation of radiopharmaceuticals (Duelfer & Gala, 1991).

Catalysis and Chemical Reactions

The compound has been explored in the context of catalysis, as illustrated by Mika et al. (2011), who investigated the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, a reaction relevant to industrial chemical processes (Mika et al., 2011).

Anticorrosive Properties

Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite, demonstrating the compound's potential in corrosion protection applications (Alam, Mobin, & Aslam, 2016).

Drug Synthesis

In pharmaceutical research, the compound is used in the synthesis of novel drugs. Echevarria et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs, demonstrating its applicability in medicinal chemistry (Echevarria et al., 2004).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Similar compounds have been found to interact with multiple receptors, which can lead to various biological responses .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to be involved in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Result of Action

Similar compounds have been found to exhibit various biologically vital properties, including anticancer activity .

Propiedades

IUPAC Name |

methyl 4-hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHLGFTZWUVELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)NC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)

![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)

![N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2960713.png)